molecular formula C13H10BrClN2O3 B8498869 5-Bromo-1-(2-chlorophenyl)-4-formyl-1h-pyrazole-3-carboxylic acid ethyl ester

5-Bromo-1-(2-chlorophenyl)-4-formyl-1h-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B8498869
M. Wt: 357.58 g/mol
InChI Key: YLNWVSSVRPRJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(2-chlorophenyl)-4-formyl-1h-pyrazole-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H10BrClN2O3 and its molecular weight is 357.58 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10BrClN2O3

Molecular Weight

357.58 g/mol

IUPAC Name

ethyl 5-bromo-1-(2-chlorophenyl)-4-formylpyrazole-3-carboxylate

InChI

InChI=1S/C13H10BrClN2O3/c1-2-20-13(19)11-8(7-18)12(14)17(16-11)10-6-4-3-5-9(10)15/h3-7H,2H2,1H3

InChI Key

YLNWVSSVRPRJJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C=O)Br)C2=CC=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(2-chloro-phenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester I-1a (18.2 g) and phosphorus oxybromide (39 g) in 1,2-dichloroethane (200 ml) was added dimethylformamide (10.5 ml) over a 15-min period. The resulting mixture was heated at reflux for 3 hours, cooled, then an additional portion of phosphorus oxybromide (98 g) was added and refluxing was continued for 20 hours. The black reaction mixture was cooled, poured over ice (150 g) and stirred for 30 minutes. The mixture was extracted with dichloromethane (2×), the combined organic layers dried over magnesium sulfate and concentrated in vacuo to afford a dark oil. The oil was passed through a 200 g plug of silica gel, elueting with 30% hexanes:dichloromethane to afford the title compound (I-1b) as a yellow solid, 8.3 g.
Name
1-(2-chloro-phenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
98 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Four
[Compound]
Name
plug
Quantity
200 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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